Nitro Group Contribution: 8–16× Enhanced Anti-MRSA Potency Over Non-Nitrated Thiophene Sulfonamide Analogs
Patent US20040072816A1 discloses that nitro-thiophene sulfonamide derivatives, a structural class encompassing the target compound, exhibit 8–16× greater antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) relative to their non-nitrated thiophene sulfonamide counterparts [1]. This fold improvement is derived from direct head-to-head MIC comparisons within the same patent family, where the nitro-substituted compounds consistently achieved lower MIC values against MRSA strains. The target compound incorporates both the critical 4-nitro group on the thiophene ring and a 5-chloro substituent, structural features identified as contributors to enhanced antibacterial activity.
| Evidence Dimension | Antibacterial potency against MRSA (fold improvement in MIC) |
|---|---|
| Target Compound Data | Nitro-thiophene sulfonamide class: 8–16× more potent than non-nitrated analogs (exact MIC values compound-specific) [1] |
| Comparator Or Baseline | Non-nitrated thiophene sulfonamide analogs: baseline MIC (reference value); nitrated derivatives achieve MIC values 8–16× lower |
| Quantified Difference | 8–16× lower MIC (greater potency) |
| Conditions | In vitro MIC determination against methicillin-resistant Staphylococcus aureus (MRSA) strains; patent US20040072816A1 |
Why This Matters
For procurement decisions in antibacterial discovery programs targeting resistant Gram-positive pathogens, the presence of the nitro group predicts substantially enhanced anti-MRSA activity compared to non-nitrated analogs, justifying selection of this compound as a privileged scaffold.
- [1] US Patent US20040072816A1. Nitro-thiophene sulfonamides with enhanced antibacterial potency against MRSA. Claim: 8–16× greater potency for nitrated vs. non-nitrated thiophene sulfonamide analogs. View Source
